molecular formula C22H25N3O3 B5781566 N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide

N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide

Cat. No.: B5781566
M. Wt: 379.5 g/mol
InChI Key: IXXKQBMMWAXEOV-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide core substituted with diethyl, methoxy, and quinoxalinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 3-methoxy-4-hydroxybenzoic acid with diethylamine under acidic conditions.

    Introduction of the Quinoxalinyl Group: The quinoxalinyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 3-methylquinoxaline-2-carboxylic acid chloride in the presence of a base such as triethylamine.

    Methoxylation: The final step involves the methoxylation of the benzamide intermediate using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxalinyl group to its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-methoxy-3-(methoxymethoxy)benzamide
  • N,N-diethyl-3-methoxy-4-(quinoxalin-2-yl)methoxybenzamide

Uniqueness

N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide is unique due to the presence of the 3-methylquinoxalinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-5-25(6-2)22(26)16-11-12-20(21(13-16)27-4)28-14-19-15(3)23-17-9-7-8-10-18(17)24-19/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXKQBMMWAXEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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